Homocitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homocitric acid is a tricarboxylic acid. It is a conjugate acid of a homocitrate(1-).
Scientific Research Applications
Role in Nitrogenase Enzyme Function
- Homocitric acid plays a crucial role in the iron-molybdenum cofactor (FeMo-co) of the nitrogenase enzyme. In studies on molybdenum(VI) complexes, homocitrate demonstrated significant biological relevance by coordinating to molybdenum(VI) atoms, which could shed light on its function in nitrogenase enzymes (Zhou et al., 2006).
Synthesis for Isotopic Labeling
- This compound lactone has been synthesized with the systematic placement of carbon isotopes for detailed studies of this cofactor. This development is pivotal for research in biochemical pathways where this compound plays a role (Moore et al., 2013).
Development of Synthesis Methods
- New methods for the synthesis of this compound lactone have been developed. These methods are crucial for creating isotopomers of this compound, aiding in research that requires detailed analysis of its structure and function (Nickerson et al., 2016).
Applications in Microscale Chemistry
- Microscale chemistry experiments have been utilized in the synthesis of homocitrate. This indicates the role of microscale techniques in probing scientific research and understanding the chemical properties of this compound (Zeng-chun, 2002).
Investigating Biological Reactions
- Research on the synthesis of different isotopic forms of homocitrates and homocitrate lactones has provided insights into the stereochemistry of reactions catalyzed by homocitrate synthase, a key enzyme in certain biological pathways (Tavassoli et al., 2006).
Understanding Enzyme Regulation
- Studies on homocitrate synthase from yeast have contributed to understanding the enzyme's regulatory mechanism, particularly in terms of activation and inhibition by various effectors. This research is fundamental to our comprehension of enzyme regulation in biochemical pathways (Andi & Cook, 2005).
Properties
CAS No. |
3562-74-1 |
---|---|
Molecular Formula |
C7H10O7 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
XKJVEVRQMLKSMO-UHFFFAOYSA-N |
SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Canonical SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Synonyms |
homocitrate homocitric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.